2-amino-N-methylthiophene-3-carboxamide

Descripción

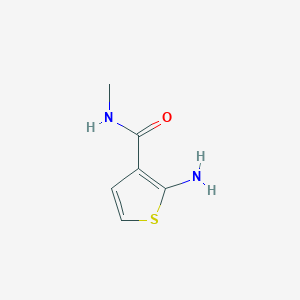

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS/c1-8-6(9)4-2-3-10-5(4)7/h2-3H,7H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJGYNPZZDGYRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609359 | |

| Record name | 2-Amino-N-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252963-49-8 | |

| Record name | 2-Amino-N-methylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-N-methylthiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Thiophene Carboxamide Derivatives

Established Synthetic Routes for 2-Amino-N-methylthiophene-3-carboxamide

The most prominent and widely utilized method for the synthesis of this compound is the Gewald three-component reaction. nih.gov This reaction involves the condensation of a ketone or aldehyde, an active methylene (B1212753) nitrile (in this case, 2-cyano-N-methylacetamide), and elemental sulfur in the presence of a basic catalyst. wikipedia.orgarkat-usa.org

Gewald Reaction Protocols

The Gewald reaction is a one-pot synthesis that provides a straightforward route to polysubstituted 2-aminothiophenes. arkat-usa.org For the specific synthesis of this compound and its derivatives, the reaction typically employs 2-cyano-N-methylacetamide as the active methylene nitrile component. The other reactants include a carbonyl compound (ketone or aldehyde) and elemental sulfur. nih.gov The reaction is generally carried out in a polar solvent such as ethanol (B145695), methanol, or dimethylformamide (DMF), and is catalyzed by an organic base like triethylamine, morpholine (B109124), or piperidine. arkat-usa.orgresearchgate.net

The mechanism of the Gewald reaction has been extensively studied and is understood to proceed through a series of well-defined steps. wikipedia.org The initial step is a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile (2-cyano-N-methylacetamide). wikipedia.orgthieme-connect.de This condensation is base-catalyzed and results in the formation of an α,β-unsaturated nitrile intermediate. wikipedia.org

Following the Knoevenagel condensation, the α,β-unsaturated nitrile undergoes a Michael addition of a sulfur nucleophile. The exact nature of the active sulfur species is still a subject of some discussion, but it is generally accepted that elemental sulfur, in the presence of the amine catalyst, forms a nucleophilic polysulfide or a related species that attacks the β-carbon of the unsaturated nitrile. umich.edu

The subsequent step involves an intramolecular cyclization where the sulfur attacks the nitrile group, leading to the formation of a five-membered thiophene (B33073) ring. thieme-connect.de The final step is a tautomerization of the resulting imine to the more stable enamine, which yields the final 2-aminothiophene product. wikipedia.org An important feature of 2-aminothiophene-3-carboxamides is the presence of an intramolecular hydrogen bond between the 2-amino group and the carbonyl oxygen of the 3-amide group, which significantly reduces the conformational freedom of the amide. nih.gov

The yield and purity of this compound obtained from the Gewald reaction are highly dependent on the reaction conditions. Several parameters can be optimized to improve the outcome of the synthesis. The choice of catalyst is crucial, with organic bases such as pyrrolidine (B122466) often showing superior performance. semanticscholar.org The selection of the solvent also plays a significant role; polar solvents like DMF are generally preferred. semanticscholar.org Temperature is another critical parameter, with optimal temperatures typically around 50°C for microwave-assisted reactions. semanticscholar.org

The following table summarizes the optimization of various parameters for the Gewald reaction in the synthesis of 2-aminothiophene derivatives.

Table 1: Optimization of Gewald Reaction Conditions

| Parameter | Variation | Outcome | Reference |

|---|---|---|---|

| Catalyst | Triethylamine | Moderate to good yields | nih.gov |

| Morpholine | Good yields, commonly used | derpharmachemica.com | |

| Pyrrolidine | High yields, often optimal | semanticscholar.org | |

| Piperidine | Effective for various substrates | researchgate.net | |

| Solvent | Ethanol | Good yields, common solvent | nih.gov |

| Methanol | Effective, similar to ethanol | umich.edu | |

| DMF | High yields, good for less reactive substrates | semanticscholar.org | |

| Temperature | Room Temperature to 50°C | Standard for conventional heating | umich.edu |

| 50°C - 100°C | Typical range for microwave-assisted synthesis | semanticscholar.org |

The Gewald reaction exhibits a broad scope, accommodating a wide variety of carbonyl compounds and active methylene nitriles, which allows for the synthesis of a diverse library of 2-aminothiophene derivatives. arkat-usa.org For the synthesis of N-substituted 2-aminothiophene-3-carboxamides, the primary point of diversification is the N-substituent on the cyanoacetamide precursor. While N-methyl is the focus here, other N-alkyl and N-aryl cyanoacetamides can also be employed. nih.gov

However, the reaction does have some limitations. Sterically hindered ketones may react sluggishly or not at all under standard conditions. umich.edu In such cases, a two-step procedure, where the Knoevenagel condensation product is isolated first and then reacted with sulfur and a base, can be more effective. umich.edu Furthermore, certain ketones, such as acetophenone, may give low yields of the desired thiophene. nih.gov The reactivity of the carbonyl compound is a key factor, with aldehydes and acyclic ketones generally being more reactive than cyclic or sterically encumbered ketones.

Microwave-Assisted Synthetic Approaches

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. semanticscholar.orgderpharmachemica.com The Gewald reaction is particularly well-suited for microwave irradiation, which can significantly reduce reaction times from hours to minutes. researchgate.netorganic-chemistry.org

The efficiency of microwave-assisted Gewald synthesis is influenced by several key parameters, including microwave power, temperature, and reaction time. The choice of solvent is also critical, as it must be able to absorb microwave energy efficiently. Polar solvents like DMF and ethanol are commonly used. semanticscholar.org

Optimization studies have shown that for the synthesis of 2-aminothiophene derivatives, a reaction temperature of around 50°C and a reaction time of 30 minutes under microwave irradiation can lead to high yields. semanticscholar.org The use of microwave irradiation not only accelerates the reaction but can also lead to cleaner reaction profiles and easier product isolation. semanticscholar.org

The following table provides an overview of typical parameters for microwave-assisted Gewald synthesis of 2-aminothiophene derivatives.

Table 2: Parameters for Microwave-Assisted Gewald Synthesis

| Parameter | Typical Range/Value | Effect on Reaction | Reference |

|---|---|---|---|

| Microwave Power | 150 - 400 W | Affects the rate of heating | clockss.org |

| Temperature | 50 - 100°C | Higher temperatures can increase reaction rate but may also lead to side products | semanticscholar.org |

| Reaction Time | 2 - 30 minutes | Significantly shorter than conventional heating | semanticscholar.orgresearchgate.net |

| Solvent | DMF, Ethanol | Polar solvents are more efficient at absorbing microwave energy | semanticscholar.org |

Advantages of Microwave Synthesis in Thiophene Chemistry

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, improve yields, and promote greener chemistry. clockss.orgresearchgate.net The application of microwave irradiation to the Gewald reaction for the synthesis of 2-aminothiophene derivatives has demonstrated significant advantages over conventional heating methods. clockss.orgresearchgate.net

Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times—often from hours to minutes. researchgate.netnih.gov This rapid heating can also minimize the formation of side products, resulting in cleaner reaction profiles and higher isolated yields. clockss.org Furthermore, microwave-assisted syntheses can often be performed under solvent-free conditions or with reduced solvent volumes, aligning with the principles of green chemistry. researchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Gewald Synthesis of 2-Aminothiophene Derivatives

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | 4–7 hours | 2–30 minutes | clockss.orgnih.gov |

| Yield | Moderate to Good (e.g., 47%) | Good to Excellent (up to 95%) | clockss.org |

| Energy Consumption | High | Low | nih.gov |

| Side Products | More prevalent | Minimized | clockss.org |

Synthesis of Complex Polyheterocyclic Systems from this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a carboxamide moiety, makes it an ideal starting material for the construction of fused heterocyclic systems, particularly thienopyrimidines.

Formation of Pyrimidine (B1678525) Derivatives via Nucleophilic Substitution

The 2-amino group of this compound can act as a potent nucleophile, enabling the formation of a pyrimidine ring through reactions with suitable dielectrophilic reagents. A common strategy involves the reaction with activated pyrimidine precursors, such as 4-chlorothieno[2,3-d]pyrimidines, leading to the synthesis of 4-amino-substituted thienopyrimidine derivatives. arkat-usa.org

Another approach involves the reaction with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The amino group reacts with DMF-DMA to form an intermediate amidine, which can then undergo cyclization with a suitable partner to form the pyrimidine ring. nih.govscirp.orgresearchgate.net

Cyclocondensation Reactions to Thienopyrimidine Scaffolds

Cyclocondensation reactions provide a direct route to thieno[2,3-d]pyrimidine (B153573) scaffolds. These reactions typically involve the condensation of the 2-aminothiophene derivative with a one-carbon synthon, such as formamide (B127407), orthoesters, or formic acid. tubitak.gov.tr

For instance, heating this compound with an excess of formamide or triethyl orthoformate can lead to the formation of a thieno[2,3-d]pyrimidin-4(3H)-one. nih.gov The reaction proceeds through the initial formation of a formimidate or a related intermediate at the 2-amino group, followed by an intramolecular cyclization with the adjacent N-methylcarboxamide group, accompanied by the elimination of a small molecule like water or ethanol. These thienopyrimidinones are important structural motifs in many biologically active compounds. organic-chemistry.orgresearchgate.net

Table 2: Reagents for Cyclocondensation to Thienopyrimidines

| Reagent | Resulting Thienopyrimidine Scaffold |

| Formamide | Thieno[2,3-d]pyrimidin-4(3H)-one |

| Triethyl orthoformate | 4-Ethoxythieno[2,3-d]pyrimidine (after initial cyclization) |

| Thiourea | 2-Thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one |

| Nitriles (in the presence of acid) | 4-Substituted-thieno[2,3-d]pyrimidin-4-ol |

Note: The specific substitution on the resulting thienopyrimidine will depend on the R-groups present on the starting 2-aminothiophene-3-carboxamide (B79593). wikipedia.org

Derivatization through Sandmeyer-Type Reactions for Halogenated Thiophene Esters

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amino group into a variety of other functional groups, including halogens, via a diazonium salt intermediate. researchgate.netnih.gov This reaction can be applied to this compound to introduce a halogen atom at the 2-position of the thiophene ring.

The process involves two main steps:

Diazotization: The 2-amino group is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid) at low temperatures (0–5 °C) to form a diazonium salt.

Halogenation: The resulting diazonium salt is then treated with a copper(I) halide (e.g., CuCl, CuBr) to facilitate the replacement of the diazonium group with the corresponding halogen. researchgate.netnih.gov This step proceeds via a radical-nucleophilic aromatic substitution mechanism. nih.gov

This transformation is particularly useful for introducing chloro or bromo substituents onto the thiophene ring, which are often difficult to install through direct electrophilic halogenation due to the activating nature of the other substituents. The resulting 2-halo-N-methylthiophene-3-carboxamide can then be a precursor for further synthetic modifications, such as cross-coupling reactions. It is important to note that while the Sandmeyer reaction is well-established for anilines and some heteroaromatic amines, its application to sensitive substrates like 2-aminothiophenes requires careful control of reaction conditions to avoid decomposition and side reactions. organic-chemistry.org

Chemical Reactivity and Derivatization Strategies of 2 Amino N Methylthiophene 3 Carboxamide

Fundamental Reaction Types Exhibited by the Thiophene (B33073) Carboxamide Nucleus

The core structure of 2-amino-N-methylthiophene-3-carboxamide possesses several reactive sites that are susceptible to various fundamental reaction types. Electrophiles can attack the amino groups and the C5 position of the thiophene ring, while nucleophiles can target the carbonyl carbon and the C2 position. tubitak.gov.tr This section details the principal oxidation, reduction, and substitution reactions that define the chemical behavior of this nucleus.

The sulfur atom in the thiophene ring is susceptible to oxidation, a reaction that can modulate the electronic properties and biological activity of the molecule. The oxidation of this compound and related thienopyridines can be achieved using common oxidizing agents. nih.gov The primary products of such reactions are the corresponding sulfoxides and, upon further oxidation, sulfones. nih.gov These transformations occur without disrupting the aromaticity of the thiophene ring.

Common reagents for these oxidations include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA). The reaction conditions can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone as the major product.

| Reaction Type | Reagent(s) | Product(s) |

| Oxidation | Hydrogen Peroxide (H₂O₂), m-Chloroperbenzoic acid (m-CPBA) | Sulfoxides, Sulfones |

The carboxamide functional group is a key site for reduction reactions. The use of powerful reducing agents can convert the N-methylcarboxamide group into a secondary amine. This transformation significantly alters the molecule's structure and polarity.

The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). youtube.com The reaction typically involves the complete reduction of the carbonyl group within the carboxamide moiety to a methylene (B1212753) group, yielding a 2-amino-3-(methylaminomethyl)thiophene derivative. This pathway is a standard method for converting amides to their corresponding amines. youtube.com

| Functional Group | Reagent(s) | Product Functional Group |

| Carboxamide | Lithium Aluminum Hydride (LiAlH₄) | Amine |

The 2-aminothiophene-3-carboxamide (B79593) nucleus can participate in nucleophilic substitution reactions, although these are more commonly observed in its derivatives, particularly in the context of fused ring systems. tubitak.gov.trnih.gov The reactivity of the core structure allows for substitution at several positions. Nucleophiles can attack the carbonyl carbon of the carboxamide group. tubitak.gov.tr

A prevalent strategy involves converting the 2-aminothiophene-3-carboxamide into a thieno[2,3-d]pyrimidin-4-one derivative. The resulting 4-oxo group can then be chlorinated using reagents like phosphoryl chloride (POCl₃) to produce a 4-chlorothieno[2,3-d]pyrimidine. nih.gov This chloro-derivative is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups, such as alkylamino and arylamino moieties, by reacting it with various amines. nih.gov

| Substrate | Reagent(s) | Position of Substitution | Product Type |

| 4-Chlorothieno[2,3-d]pyrimidine | Various Amines (Alkyl/Aryl) | C4 of the pyrimidine (B1678525) ring | 4-Alkylamino- or 4-Arylaminothieno[2,3-d]pyrimidine |

Strategic Modification of Functional Groups for Advanced Derivatives

The functional groups of this compound—the 2-amino group and the 3-carboxamide moiety—are pivotal for synthesizing more complex, advanced derivatives. These groups can be independently or concertedly modified to construct a vast library of compounds, most notably the pharmacologically significant thieno[2,3-d]pyrimidines. nih.govdaneshyari.comnih.gov

The 2-amino group is highly nucleophilic and serves as the primary site for derivatization, particularly for the construction of fused heterocyclic rings. tubitak.gov.tr A major application is the synthesis of thieno[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. semanticscholar.orgmdpi.com

This transformation can be achieved through several pathways:

Reaction with Nitriles: In the presence of an acid catalyst like hydrochloric acid, the 2-amino group can react with various nitriles to form a fused pyrimidine ring. tubitak.gov.tr

Reaction with Aldehydes: Condensation with aromatic aldehydes can also lead to the formation of thienopyrimidine derivatives. tubitak.gov.tr

Cyclization with Formamide (B127407): Heating with formamide is an effective method for producing the unsubstituted thieno[2,3-d]pyrimidin-4-one core structure. researchgate.net

Acylation and Cyclization: The amino group can be acylated, and the resulting 2-acylamino derivative can then undergo base-catalyzed cyclization to yield the corresponding thieno[2,3-d]pyrimidin-4-one. nih.govnih.gov

These reactions highlight the versatility of the 2-amino group as a handle for creating complex, biologically relevant scaffolds.

| Reagent Type | Reaction Conditions | Resulting Structure |

| Nitriles (R-CN) | Dioxane, HCl | 4-Substituted thieno[2,3-d]pyrimidine (B153573) |

| Aromatic Aldehydes (R-CHO) | N/A | 2-Substituted thieno[2,3-d]pyrimidine |

| Formamide | Heating | Thieno[2,3-d]pyrimidin-4-one |

| Acylating Agents (e.g., acid chlorides) followed by base | Two steps | 2-Substituted thieno[2,3-d]pyrimidin-4-one |

The N-methylcarboxamide group at the 3-position plays a crucial role, often in concert with the 2-amino group, in cyclization reactions to form fused six-membered rings. tubitak.gov.tr The most significant transformation of this moiety is its participation in the synthesis of thieno[2,3-d]pyrimidin-4-ones.

In these reactions, the nitrogen of the 2-amino group and the carbonyl carbon of the 3-carboxamide group become part of the newly formed pyrimidine ring. For example, the cyclization of 2-acylaminothiophene-3-carboxamide derivatives with a base directly involves the carboxamide group in the ring-closing step to form the 4-oxo-thieno[2,3-d]pyrimidine structure. nih.gov

Furthermore, the resulting 4-oxo (or 4-hydroxy) tautomer is a key intermediate. As mentioned previously, it can be converted to a 4-chloro derivative using phosphoryl chloride, which then serves as a versatile precursor for introducing a wide range of substituents via nucleophilic substitution reactions. nih.govijacskros.com This two-step functionalization of the carboxamide-derived portion of the molecule is a cornerstone in the diversification of the thienopyrimidine scaffold.

| Reaction | Reagent(s) | Intermediate/Product | Subsequent Functionalization |

| Cyclization (from 2-acylamino derivative) | Base | Thieno[2,3-d]pyrimidin-4-one | Chlorination of the 4-oxo group |

| Chlorination | Phosphoryl Chloride (POCl₃) | 4-Chlorothieno[2,3-d]pyrimidine | Nucleophilic substitution at C4 |

Substitutions on the Thiophene Ring System

The thiophene ring in this compound is electron-rich due to the powerful activating effect of the C2-amino group. This directs electrophilic substitution reactions preferentially to the C5 position, which is para to the amino group. tubitak.gov.trresearchgate.net This regioselectivity is a key feature of the molecule's reactivity, allowing for the introduction of various substituents onto the heterocyclic core.

Common electrophilic substitution reactions applicable to this system include halogenation, nitration, and formylation.

Halogenation: Bromination of the thiophene ring can be achieved using reagents like N-bromosuccinimide (NBS). The reaction proceeds under mild conditions, typically in a solvent like chloroform (B151607) or carbon tetrachloride, to yield the 5-bromo derivative. The high reactivity of the ring means that harsh conditions are generally not required.

Nitration: Introduction of a nitro group at the C5 position is also feasible. However, direct nitration using strong acids like nitric acid must be approached with caution due to the potential for oxidation of the sensitive thiophene ring and the amino group. Milder nitrating agents or protective strategies for the amino group might be employed to achieve the desired 5-nitro derivative.

Formylation (Vilsmeier-Haack Reaction): The Vilsmeier-Haack reaction is a classic method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. wikipedia.orgnumberanalytics.comchemistrysteps.com The reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF). numberanalytics.comchemistrysteps.com When applied to this compound, the electrophilic Vilsmeier reagent is expected to attack the C5 position, leading to the formation of 2-amino-5-formyl-N-methylthiophene-3-carboxamide after aqueous workup. ijpcbs.com This formylated derivative is a valuable synthetic intermediate for the construction of more complex molecules.

The table below summarizes the expected outcomes of these electrophilic substitution reactions.

| Reaction Type | Reagent(s) | Expected Major Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 2-amino-5-bromo-N-methylthiophene-3-carboxamide |

| Nitration | HNO₃ / H₂SO₄ (mild conditions) | 2-amino-N-methyl-5-nitrothiophene-3-carboxamide |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | 2-amino-5-formyl-N-methylthiophene-3-carboxamide |

Formation of Schiff Base Derivatives and Their Chemical Utility

The primary amino group at the C2 position of this compound is a key site for derivatization, most notably through condensation reactions with aldehydes and ketones to form Schiff bases (imines). However, the chemistry of this scaffold reveals that the initially formed Schiff base is often a transient intermediate rather than an isolable product. tubitak.gov.tr

The reaction of 2-aminothiophene-3-carboxamides with various aldehydes, particularly aromatic aldehydes, typically results in a spontaneous or acid-catalyzed intramolecular cyclization. tubitak.gov.tr The nitrogen of the imine and the nitrogen of the adjacent C3-carboxamide group participate in a condensation reaction, leading to the formation of a fused heterocyclic system, specifically thieno[2,3-d]pyrimidines. tubitak.gov.tr

The general sequence for this transformation is as follows:

Schiff Base Formation: The nucleophilic C2-amino group attacks the electrophilic carbonyl carbon of an aldehyde (R-CHO), followed by dehydration, to form an N-arylidenamino-thiophene intermediate (a Schiff base).

Intramolecular Cyclization: The amide N-H proton is lost, and the resulting nucleophilic nitrogen attacks the imine carbon.

Aromatization: A subsequent elimination step (often involving oxidation or tautomerization) leads to the stable, aromatic thieno[2,3-d]pyrimidine ring system.

This reactivity demonstrates the significant chemical utility of the transient Schiff base. It serves as a pivotal intermediate in a domino reaction sequence that provides efficient access to a class of compounds (thienopyrimidines) known for their diverse biological activities. For instance, the reaction of 2-amino-4-methylthiophene-3-carboxamide (B186579) with aromatic aldehydes has been shown to produce the corresponding thienopyrimidine derivatives. tubitak.gov.tr

The table below outlines this synthetic pathway.

| Reactant | Intermediate | Final Product Class | Significance/Utility |

|---|---|---|---|

| This compound + Aldehyde (R-CHO) | Schiff Base (Imine) | Thieno[2,3-d]pyrimidine | Serves as a key intermediate for the synthesis of fused heterocyclic systems with potential biological applications. |

Mechanistic Studies of Biological Activities in Preclinical Models

Investigation of Anticancer Activity in Cellular Models

Derivatives of the 2-aminothiophene-3-carboxamide (B79593) core structure have been the subject of extensive investigation to elucidate their anticancer mechanisms. These studies have revealed a multifaceted approach through which these compounds exert their cytotoxic and cytostatic effects on cancer cells.

Induction of Apoptosis in Cancer Cell Lines

A fundamental mechanism by which many chemotherapeutic agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Several 2-aminothiophene-3-carboxylic acid ester derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines. For instance, a prototype compound from this class was demonstrated to trigger apoptosis in prostate cancer cells researchgate.net. Further studies on related derivatives have confirmed this pro-apoptotic activity. One such derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate induced apoptosis in MCF-7 breast cancer cells, leading to a significant reduction in cell viability nih.gov. This ability to initiate the self-destruction sequence in malignant cells is a cornerstone of their therapeutic potential.

Modulation of Caspase Pathways and Anti-Apoptotic Protein Expression

The process of apoptosis is tightly regulated by a complex network of proteins, including the caspase family of proteases and the Bcl-2 family of apoptosis regulators. The anticancer activity of thiophene (B33073) carboxamide derivatives is closely linked to their ability to modulate these pathways.

Studies have shown that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This is often characterized by a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Certain ortho-amino thiophene carboxamide derivatives were found to increase the Bax/Bcl-2 ratio, which leads to mitochondrial membrane permeabilization and the release of pro-apoptotic factors nih.gov. This event initiates the activation of a cascade of caspases. Specifically, the activation of initiator caspase-9 and effector caspases, such as caspase-3 and caspase-7, has been observed following treatment with these compounds nih.gov. The suppression of the anti-apoptotic protein Bcl-2 has also been noted as a mechanism for related 2-bromo-5-substituted thiophenes semanticscholar.org. This modulation of key apoptotic regulators underscores a critical mechanism of action for this class of compounds.

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, the ability to halt the cell division cycle is another key strategy for controlling cancer cell proliferation. Thiophene carboxamide derivatives have demonstrated the capacity to interfere with cell cycle progression, although the specific phase of arrest can vary depending on the derivative.

Some studies have reported that these compounds cause an accumulation of cells in the G2/M phase of the cell cycle nih.gov. This arrest prevents the cells from entering mitosis and dividing. Conversely, other research on a prototype 2-aminothiophene-3-carboxylic acid ester derivative resulted in an accumulation of prostate cancer cells in the G1 phase researchgate.net. This discrepancy suggests that structural modifications to the core 2-aminothiophene scaffold can alter the specific molecular targets within the cell cycle machinery, leading to arrest at different checkpoints.

Interaction with Metabolic Pathways and Enzyme Acetylation Status

The interaction of 2-aminothiophene-3-carboxamide derivatives with cellular metabolic pathways and their influence on the acetylation status of enzymes is an area of growing interest, though specific data on compounds like N-[(2-aminophenyl)methyl]-N-methylthiophene-2-carboxamide remains limited. However, broader studies on thiophene-containing drugs provide some mechanistic insights.

The thiophene ring can undergo metabolic activation, often through S-oxidation or epoxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites acs.org. Some 2-aminothiophene compounds have also been found to inhibit cytochrome P450 isoforms google.com. Furthermore, various thiophene carboxamide derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and β-tubulin nih.gov. The inhibition of these enzymes disrupts critical signaling pathways for angiogenesis and cell division. While direct evidence linking these compounds to the modulation of enzyme acetylation status is not prominent in the current literature, their established role as enzyme inhibitors highlights a significant mode of interaction with cellular pathways.

In Vitro Antiproliferative Activity against Diverse Tumor Cell Lines

The anticancer potential of 2-aminothiophene-3-carboxamide derivatives is underscored by their broad-spectrum antiproliferative activity against a variety of human tumor cell lines. These compounds have shown efficacy in inhibiting the growth of cancers originating from different tissues.

Notably, derivatives have demonstrated potent activity against prostate (PC-3), liver (HepG2), lung (A549), and colon (HCT116) cancer cell lines researchgate.netresearchgate.netresearchgate.netnih.gov. The activity extends to other cancer types as well, including T-lymphoma (CEM, Molt/4), kidney carcinoma (Caki-1), and hepatoma (Huh-7) cells researchgate.netresearchgate.net. The table below summarizes the observed in vitro antiproliferative activity of various 2-aminothiophene derivatives against several cancer cell lines.

| Cell Line | Cancer Type | Activity Observed |

| A549 | Lung Carcinoma | Antiproliferative Effect |

| PC-3 | Prostate Cancer | Pronounced Inhibition |

| HepG2 | Hepatocellular Carcinoma | Cytotoxic Effect |

| HCT116 | Colorectal Carcinoma | Cytotoxic Effect |

| CEM | T-cell Lymphoma | Preferential Inhibition |

| Caki-1 | Kidney Carcinoma | Preferential Inhibition |

| Huh-7 | Hepatoma | Preferential Inhibition |

This table is a qualitative summary based on multiple studies of various 2-aminothiophene derivatives. researchgate.netresearchgate.netresearchgate.netnih.gov

In Vivo Antitumor Efficacy in Mouse Xenograft Models

Translating in vitro findings into in vivo efficacy is a critical step in drug development. Preclinical studies using mouse xenograft models, where human tumors are grown in immunodeficient mice, have provided evidence for the antitumor potential of 2-aminothiophene carboxamide derivatives.

Research has shown that certain thiophene-2-carboxamides exhibit in vivo antiproliferative effects semanticscholar.org. In a specific study, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was evaluated in an in vivo model, where it demonstrated a significant reduction in the mass of a solid tumor nih.gov. These findings indicate that the potent anticancer activities observed in cell culture can translate to tumor growth inhibition in a living organism, providing a strong rationale for the continued development of this class of compounds as potential cancer therapeutics.

Exploration of Antimicrobial Properties

The antimicrobial potential of thiophene-based compounds has been a subject of significant research interest. Derivatives of 2-aminothiophene, in particular, have demonstrated a range of antibacterial activities, prompting investigations into their mechanisms of action against various pathogens.

Derivatives of 2-aminothiophene have shown notable efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has focused on synthesizing and evaluating libraries of 2-aminothiophene compounds to identify potent inhibitors of mycobacterial growth.

A study focused on 2-aminothiophene derivatives reported the synthesis of a library of 42 compounds. Within this library, certain derivatives demonstrated significant potency against the H37Rv strain of M. tuberculosis. One particularly potent compound exhibited a minimum inhibitory concentration (MIC) of 0.23 μM. This same compound also showed impressive activity against multidrug-resistant strains of M. tuberculosis, with MIC values ranging from 0.20 to 0.44 μM against strains resistant to isoniazid, rifampicin, and fluoroquinolones nih.gov. While these findings are for a closely related derivative, they highlight the potential of the 2-amino-N-methylthiophene-3-carboxamide scaffold as an antitubercular agent.

| Strain | MIC (μM) |

|---|---|

| M. tuberculosis H37Rv | 0.23 |

| Isoniazid-resistant M. tuberculosis | 0.20 - 0.44 |

| Rifampicin-resistant M. tuberculosis | 0.20 - 0.44 |

| Fluoroquinolone-resistant M. tuberculosis | 0.20 - 0.44 |

A primary mechanism by which 2-aminothiophene derivatives are thought to exert their antimycobacterial effects is through the disruption of cell wall synthesis. The mycobacterial cell wall is a complex and essential structure, and its biosynthetic pathways are validated targets for antitubercular drugs.

Research suggests that some 2-aminothiophene derivatives may target enzymes crucial for the synthesis of mycolic acids, which are major and essential components of the mycobacterial cell wall nih.gov. One such target is the polyketide synthase 13 (Pks13). The inhibition of Pks13 or earlier enzymes in the mycolic acid biosynthetic pathway is the presumed site of action for some highly active 2-aminothiophene compounds nih.gov. Another critical enzyme in the arabinogalactan biosynthesis pathway, decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), has also been identified as a target for 2,3-disubstituted thiophene derivatives. DprE1 is essential for the formation of the mycobacterial cell wall core dundee.ac.uk. Inhibition of these enzymes disrupts the integrity of the cell wall, leading to bacterial death.

While significant research has focused on the disruption of cell wall synthesis, the effect of this compound on bacterial protein synthesis is less characterized. Generally, for a compound to be considered an inhibitor of bacterial protein synthesis, it would need to interfere with the processes of transcription or translation. This could involve binding to ribosomal subunits, inhibiting the formation of the peptide chain, or interfering with the function of essential enzymes in these pathways. At present, there is a lack of specific preclinical data demonstrating that this compound or its close derivatives directly inhibit bacterial protein synthesis.

Analysis of Analgesic Mechanisms

Thiophene derivatives have been explored for their potential as analgesic agents, with research focusing on their interaction with key targets in pain signaling pathways.

Anti-inflammatory Response Modulation

The anti-inflammatory properties of thiophene derivatives are an active area of investigation, with studies exploring their ability to modulate various components of the inflammatory cascade.

Research into a class of compounds known as tetrahydrobenzo[b]thiophenes (THBTs), which share the core thiophene structure, has revealed a potential mechanism for their anti-inflammatory effects. These studies have shown that certain THBT derivatives can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that plays a crucial role in the antioxidant and anti-inflammatory response.

Activation of Nrf2 by these compounds was found to disrupt the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and Nrf2 nih.gov. This disruption allows Nrf2 to translocate to the nucleus and induce the expression of antioxidant and anti-inflammatory genes. In preclinical models using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, active THBT compounds were shown to reverse the elevated levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) nih.gov. They also reduced the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and cyclooxygenase-2 (COX-2) nih.gov.

| Inflammatory Marker | Effect of Active THBT Compounds |

|---|---|

| Nitric Oxide (NO) Production | Inhibition |

| IL-1β | Downregulation |

| IL-6 | Downregulation |

| TNF-α | Downregulation |

| PGE2 | Reduction |

| COX-2 | Reduction |

While these findings are for a broader class of thiophene derivatives, they suggest a plausible mechanism by which this compound could modulate inflammatory responses.

Enzyme and Receptor Modulation Studies

This section delves into the mechanistic details of how this compound and its structural analogs interact with key biological targets at the molecular level. The following subsections provide an overview of preclinical research findings concerning the compound's modulatory effects on specific enzymes and receptors that are significant in various physiological and pathological processes.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

The Epidermal Growth Factor Receptor (EGFR) is a crucial regulator of cellular processes, and its overexpression is a known factor in the development of several human cancers. Consequently, the development of small-molecule tyrosine kinase inhibitors that target EGFR is a significant area of cancer research.

Recent studies have explored the potential of derivatives of the thiophene-3-carboxamide (B1338676) scaffold as EGFR kinase inhibitors. A series of symmetrical trisubstituted thiophene-3-carboxamide selenide (B1212193) derivatives were synthesized and evaluated for their antiproliferative and EGFR-inhibiting activities. mdpi.comnih.gov One of the most potent compounds in this series, designated as 16e , demonstrated impressive inhibition of EGFR kinase. mdpi.com In vitro kinase assays revealed that this compound inhibits EGFR with a notable degree of potency. mdpi.com The binding interactions and stability of these compounds within the EGFR kinase domain have also been explored through in silico molecular modeling studies. mdpi.comnih.gov

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 16e (A trisubstituted thiophene-3-carboxamide selenide derivative) | EGFR Kinase | 94.44 ± 2.22 |

Allosteric Enhancement of Adenosine A1 Receptors

The Adenosine A1 receptor (A1R) is a G protein-coupled receptor involved in various physiological processes, particularly in the heart and brain. Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a sophisticated mechanism for fine-tuning receptor function.

Several 2-amino-3-benzoylthiophenes, a class of compounds structurally related to this compound, have been identified as allosteric enhancers of the A1 adenosine receptor. researchgate.netpharmjournal.ru These compounds have been shown to increase the binding of A1 receptor agonists. researchgate.net The mechanism of action is believed to be allosteric, as these enhancers slow the dissociation rate of the primary agonist from the receptor. researchgate.netpharmjournal.ru This enhancement is specific to the agonist-occupied conformation of the A1 receptor and is not observed with antagonist binding. researchgate.net Research has shown that concentration-response curves for this effect can be bell-shaped, with stimulation of agonist binding observed at lower concentrations (e.g., up to 45% stimulation at 10 µM) and inhibition at higher concentrations. researchgate.net This allosteric enhancement has been demonstrated to be specific for the A1 receptor, with little to no effect on other receptors like A2 adenosine, M2 muscarinic, alpha 2 adrenergic, and delta opiate receptors. researchgate.net

| Compound Class | Effect | Observation | Concentration |

|---|---|---|---|

| 2-amino-3-benzoylthiophenes | Allosteric Enhancement | Increased binding of [³H]N⁶-cyclohexyladenosine to A1 receptors | Up to 45% stimulation at 10 µM |

| 2-aminothiophene-3-carboxamides | Allosteric Enhancement | Evaluated as A₁AR allosteric enhancers | N/A |

Inhibition of Tissue Transglutaminase (TGase-2)

Tissue transglutaminase (TGase-2) is a multifaceted enzyme involved in protein cross-linking, and its dysregulation has been linked to various diseases, including inflammatory disorders, fibrosis, and cancer. tubitak.gov.tr As such, TGase-2 is considered a potential therapeutic target. tubitak.gov.tr

Based on available scientific literature, there are no specific studies investigating the inhibitory activity of this compound or its closely related derivatives on tissue transglutaminase (TGase-2). Research into TGase-2 inhibitors has primarily focused on other classes of small molecules that target the enzyme's active site or allosteric sites. tubitak.gov.tr

Structure Activity Relationship Sar Investigations of 2 Amino N Methylthiophene 3 Carboxamide Analogs

Impact of Thiophene (B33073) Ring Substitution on Biological Profile

Influence of Substituents at C-4 and C-5 Positions

The C-4 and C-5 positions of the thiophene ring are critical sites for modification, and substitutions at these locations can profoundly impact the biological activity of 2-aminothiophene-3-carboxamide (B79593) derivatives. Research into their potential as c-Jun N-terminal kinase (JNK) inhibitors has revealed that these positions are highly sensitive to substitution.

In a study exploring JNK1 inhibitory activity, it was found that substitution with small alkyl groups at these positions was detrimental to potency. Compared to an unsubstituted analog (5g), which had an IC₅₀ of 5.4 µM, the introduction of a methyl group at the C-4 position (5d), the C-5 position (5e), or both (4,5-dimethyl) resulted in significantly less active compounds, with IC₅₀ values greater than 25 µM. nih.gov This suggests that for this particular target, the C-4 and C-5 positions should remain unsubstituted to maintain optimal activity, possibly because bulky groups in this region create steric hindrance within the kinase's binding site. nih.gov

| Compound | Substitution | JNK1 IC₅₀ (µM) |

| 5g | Unsubstituted | 5.4 |

| 5d | 4-Methyl | > 25 |

| 5e | 5-Methyl | > 25 |

| 1 | 4,5-Dimethyl | 26.0 |

Data sourced from a study on thiophene-3-carboxamide (B1338676) derivatives as JNK inhibitors. nih.gov

Effects of Carboxamide Group Modifications (e.g., N-methyl vs. other N-substitutions)

The carboxamide moiety at the C-3 position is a key pharmacophoric feature, and modifications to its N-substituent can significantly alter biological activity. The nature of this substituent—whether it is a small alkyl group like methyl, a larger alkyl group, or an aryl group—governs factors such as solubility, steric profile, and hydrogen bonding capacity.

In the development of atypical protein kinase C (aPKC) inhibitors based on a 2-amino-4-phenylthiophene-3-carboxylate scaffold, a comparison between C-3 esters and selected C-3 amide congeners was performed. The study revealed that modifying the ethyl ester to various amides, including N-benzylamide and N-phenethylamide, resulted in significantly lower inhibitory activity. nih.gov This suggests that for this specific target, the orientation and electronic properties of the ester are favored over those of the amide. nih.gov

However, in other contexts, N-aryl substitutions have proven effective. For instance, compounds with N-(3-methylphenyl) and N-(4-methylphenyl) groups have been synthesized and shown to possess antibacterial and antifungal activities. nih.gov In these cases, the aryl substituent can engage in additional binding interactions, such as pi-stacking, which may be crucial for activity against microbial targets. The development of multitarget inhibitors for BCR-ABL kinase and microtubules has also utilized the 2-acylaminothiophene-3-carboxamide scaffold, where a larger acyl group is attached to the 2-amino position, but the N-substituent on the carboxamide is also critical for defining the molecule's interaction with its targets. nih.gov

These findings indicate that the optimal N-substituent on the carboxamide is highly target-dependent. While simple N-alkyl groups like methyl may be suitable for some applications, more complex N-aryl or other bulky groups can either enhance or diminish activity depending on the specific steric and electronic requirements of the biological target.

Role of Functional Groups in Modulating Activity

Contribution of Amino and Carboxamide Groups to Target Interactions

The 2-amino and 3-carboxamide groups are fundamental to the biological activity of this class of compounds, often acting in concert to form critical interactions with their molecular targets. These groups can serve as both hydrogen bond donors and acceptors, anchoring the molecule within a binding site.

The essentiality of the 3-carboxamide group was demonstrated in SAR studies of JNK1 inhibitors. When this group was replaced with other functionalities, a significant loss of activity was observed. For example, replacing the carboxamide with a carboxylic acid, an ester, or a cyano group led to a drastic reduction in JNK1 inhibitory activity, underscoring the indispensable role of the amide's specific hydrogen bonding capabilities. nih.gov

| Compound Series | Functional Group at C-3 | Biological Activity (Antioxidant/Antibacterial) |

| 7a-c | Amino (-NH₂) | Highest |

| 3a-c | Hydroxyl (-OH) | Moderate |

| 5a-c | Methyl (-CH₃) | Lowest |

Comparative activity of 3-substituted thiophene-2-carboxamide derivatives. Data sourced from Metwally et al. (2023). nih.gov

Comparative Analysis of Nitro Group Activity in Thiophene Carboxamides

The replacement of an amino group with a nitro group introduces significant changes to the electronic properties of the thiophene ring, transforming an electron-donating group into a powerful electron-withdrawing one. This modification has been explored for its effect on antibacterial activity.

Nitrothiophene-based compounds often function as prodrugs, particularly in antibacterial applications. For instance, a series of 5-nitrothiophene-2-carboxamides were found to be potent against E. coli, Shigella spp., and Salmonella spp. Their mechanism of action involves activation by bacterial nitroreductases (NfsA and NfsB), which reduce the nitro group to generate cytotoxic agents. researchgate.net This bioactivation is a key feature of their antibacterial efficacy. Similarly, studies on 2-amino-5-nitrothiophene derivatives confirmed their inhibitory effects against Staphylococcus aureus and Escherichia coli. researchgate.net

In contrast, 2-aminothiophene derivatives exert their biological effects directly through the inherent properties of the amino group, which acts as a key part of the pharmacophore for target binding. As noted previously, 3-aminothiophene-2-carboxamides show potent antibacterial activity without the need for metabolic activation. nih.gov

A direct comparison reveals two distinct mechanistic approaches:

Amino Group: Acts as an electron-donating group and a key hydrogen-bonding participant, contributing directly to receptor binding and intrinsic activity.

Nitro Group: Acts as a strong electron-withdrawing group and often requires bioreduction to a reactive species to exert a cytotoxic or antibacterial effect, functioning as a bioactivatable warhead.

While both classes of compounds can exhibit potent antibacterial effects, the nitro-containing analogs are dependent on specific enzyme systems within the target bacteria, which can be an advantage for selectivity but also a potential source of resistance if these enzymes are altered.

Effects of Cyano Group Introduction on Radical Scavenging Capacity

The 2-amino-3-cyanothiophene scaffold is a common and versatile starting material for the synthesis of a wide range of heterocyclic compounds, many of which have been evaluated for antioxidant properties. The introduction of the cyano (-C≡N) group, a strong electron-withdrawing group, at the C-3 position significantly influences the electronic distribution of the thiophene ring and the adjacent amino group, which can in turn affect the molecule's ability to donate a hydrogen atom or an electron to scavenge free radicals.

Studies on derivatives synthesized from 2-amino-3-cyanothiophene precursors have demonstrated notable radical scavenging activity. For example, a novel amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was synthesized and showed antioxidant capacity in an ABTS assay. acs.org This indicates that even after the 2-amino group is acylated, the core thiophene structure containing the 3-cyano group contributes to the radical scavenging potential.

Conformational Analysis and Intermolecular Interactions of 2-Amino-N-methylthiophene-3-carboxamide Analogs

The three-dimensional arrangement of atoms in this compound and its analogs, along with the non-covalent interactions they form, are critical determinants of their chemical and physical properties, as well as their biological activity. Detailed investigations into their molecular conformation, particularly concerning dihedral angles and hydrogen bonding, provide valuable insights into their structure-activity relationships. Furthermore, the incorporation of the core thiophene ring into fused systems significantly impacts their stability and electronic characteristics.

Influence of Dihedral Angles on Molecular Conformation

For instance, in the crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the dihedral angle between the benzothiophene (B83047) ring system and the fluorobenzene (B45895) ring is a mere 3.74 (14)°. nih.gov This near-coplanarity suggests a relatively rigid conformation in the solid state. Similarly, in N-(2-nitrophenyl)thiophene-2-carboxamide, two molecules were found in the asymmetric unit with dihedral angles of 13.53 (6)° and 8.50 (5)° between the benzene (B151609) and thiophene rings. strath.ac.uk In another related structure, the dihedral angles between the mean plane of the thiophene ring and adjacent benzene and phenyl rings were found to be 9.2 (2)° and 66.1 (2)°, respectively. researchgate.net

The conformation of the carboxamide linker is also crucial. In 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, the carboximidamide unit adopts an anti-periplanar conformation relative to the benzothiophene moiety, as indicated by the N8–C9–C11–C15 torsion angle of 161.9 (3)°. nih.gov Density Functional Theory (DFT) calculations on related thiophene-2-carboxamide derivatives have also been used to determine geometrical parameters, including dihedral angles, to understand their molecular shapes. nih.gov These studies collectively demonstrate that while there is some rotational freedom, the conformation of these analogs is often constrained, leading to relatively planar structures.

| Compound | Ring Systems | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Benzothiophene and Fluorobenzene | 3.74 (14) | nih.gov |

| N-(2-Nitrophenyl)thiophene-2-carboxamide | Benzene and Thiophene | 13.53 (6) (Molecule 1) | strath.ac.uk |

| 8.50 (5) (Molecule 2) | |||

| (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone | Thiophene and Benzene | 9.2 (2) | researchgate.net |

| Thiophene and Phenyl | 66.1 (2) |

Significance of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding is a predominant force in dictating the conformation and crystal packing of 2-aminothiophene-3-carboxamide analogs. Both intramolecular and intermolecular hydrogen bonds are frequently observed and have significant consequences for the molecules' structure and stability.

Intramolecular Hydrogen Bonding: A recurrent and highly significant feature in many 2-aminothiophene-3-carboxamide derivatives is the formation of an intramolecular hydrogen bond between the amino group at the 2-position and the carbonyl oxygen or a nitrogen atom of a substituent at the 3-position. researchgate.netresearchgate.net This interaction often results in the formation of a pseudo-six-membered ring, which "locks" the molecular conformation and reduces its flexibility. researchgate.netscispace.com This conformational rigidity can be crucial for the molecule's interaction with biological targets. For example, in several biologically active thiophene-3-carboxamide derivatives, an intramolecular N—H⋯N hydrogen bond leads to this rigid pseudo-six-membered ring conformation. scispace.com In other analogs, intramolecular N—H⋯O hydrogen bonds are observed, contributing to the stability of the molecular geometry. strath.ac.ukresearchgate.net The formation of these strong intramolecular hydrogen bonds can also influence the vibrational frequencies of the involved functional groups, a phenomenon that can be studied using infrared spectroscopy. nih.gov

Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds are fundamental to the assembly of molecules in the crystalline state. In the crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, molecules are linked by N—H⋯O hydrogen bonds, creating chains along the crystallographic axis. nih.gov Similarly, in methyl-3-aminothiophene-2-carboxylate, both N–H⋯O and N–H⋯N intermolecular hydrogen bonds are responsible for the crystal packing, linking the three crystallographically different molecules in the asymmetric unit. mdpi.com These interactions, along with other weaker forces like C—H⋯O and C—H⋯S interactions, create complex three-dimensional networks that stabilize the crystal lattice. researchgate.netnih.gov The nature and pattern of these intermolecular interactions can vary significantly even between closely related structures, leading to different crystal packing motifs. mdpi.com

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| Biologically active thiophene-3-carboxamide derivatives | Intramolecular N—H⋯N | Forms a pseudo-six-membered ring, locking the conformation. | researchgate.netscispace.com |

| 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Intramolecular N—H⋯F and N—H⋯O | Consolidates the molecular conformation. | nih.gov |

| 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Intermolecular N—H⋯O | Links molecules into C(6) scispace.com chains. | nih.gov |

| Methyl-3-aminothiophene-2-carboxylate | Intermolecular N–H⋯O and N–H⋯N | Responsible for the crystal packing, linking molecules in the asymmetric unit. | mdpi.com |

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Intramolecular N—H⋯O and Intermolecular N—H⋯S | Forms dimers which are further linked by N—H⋯O bonds into chains. | nih.gov |

Effects of Fused Ring Systems on Thermal Stability and Electronic Delocalization

The fusion of a pyrimidine (B1678525) ring to the 2- and 3-positions of the thiophene core gives rise to the thieno[2,3-d]pyrimidine (B153573) scaffold, a class of compounds with significant biological and medicinal applications. nih.gov This fusion has profound effects on the molecule's thermal stability and electronic properties.

Thieno[2,3-d]pyrimidines are bioisosteres of the purine (B94841) scaffold and exhibit a high degree of chemical stability. mdpi.com While specific thermal stability data such as decomposition temperatures are not extensively detailed in the provided context, the general aromatic nature of this fused heterocyclic system suggests a significant degree of thermal stability, which is a common characteristic of such polycyclic aromatic compounds. The synthesis of these compounds often involves high-temperature reactions, further implying their stability under thermal stress. ijacskros.com

The electronic properties of thieno[2,3-d]pyrimidines are heavily influenced by the extensive π-conjugation across the fused ring system. This extended delocalization of electrons impacts the molecule's reactivity, spectroscopic properties, and potential for non-covalent interactions. Computational studies, including DFT, on thieno[2,3-d]pyrimidine derivatives have been employed to investigate their electronic properties. mdpi.com These studies reveal how charge is distributed across the molecule and how electron delocalization through conjugation affects the stability of the molecular system. The distribution of atomic charges can lead to high dipole moments, indicating a significant separation of charge and a polar nature. mdpi.com The fusion of the electron-deficient pyrimidine ring with the electron-rich thiophene ring creates a unique electronic environment that can be fine-tuned by the introduction of various substituents, thereby modulating the compound's biological activity. researchgate.netscielo.br

Computational and Theoretical Approaches in Thiophene Carboxamide Research

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like thiophene (B33073) carboxamide derivatives interact with biological targets at the molecular level.

Molecular docking simulations are crucial for analyzing the binding patterns of thiophene carboxamide derivatives within the active sites of protein targets, such as Epidermal Growth Factor Receptor (EGFR). EGFR is a key target in cancer therapy, and its inhibition is a primary goal for many new therapeutic agents. nih.gov Studies on related trisubstituted thiophene-3-carboxamide (B1338676) derivatives have shown that these molecules can effectively bind to the EGFR kinase domain. nih.govnih.gov

The analysis of docked poses reveals specific interactions that stabilize the ligand-protein complex. For instance, simulations have identified key hydrogen bonds and hydrophobic interactions between thiophene carboxamide derivatives and amino acid residues in the EGFR binding pocket. researchgate.net These interactions are fundamental to the compound's inhibitory activity. The aromatic and planar nature of the thiophene ring often enhances receptor binding through π-π stacking and other hydrophobic interactions. mdpi.com In one study, a novel thiophene-3-carboxamide selenide (B1212193) derivative demonstrated remarkable inhibition of EGFR kinase, an observation supported by molecular docking which helped to establish the interaction of the compound within the active pocket of EGFR. researchgate.net

Table 1: Example of Interacting Residues in Molecular Docking Simulations

| Compound Type | Protein Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Thiophene Carboxamide Derivative | EGFR Kinase | V-181, C-239 | Hydrogen Bond |

| Thiophene Carboxamide Selenide | EGFR Kinase | Not Specified | Binding in active pocket |

| Phenylethylamine Thiophene Derivative | S. aureus tyrosyl-tRNA synthetase | Not Specified | High Binding Affinity |

Beyond identifying binding modes, molecular docking simulations provide quantitative predictions of binding affinity, typically expressed as a docking score in kcal/mol. researchgate.net Lower (more negative) scores indicate a stronger, more favorable binding interaction. For various thiophene derivatives, docking scores have been reported to range from -6 to -12 kcal/mol against different protein targets. researchgate.net For instance, certain thiophene-2-carboxamide derivatives showed high binding scores when docked with specific bacterial proteins. nih.gov

The stability of the predicted ligand-protein complex is often further assessed using molecular dynamics (MD) simulations. MD simulations track the movements of atoms over time, providing insights into the conformational changes and the stability of the interactions observed in docking. nih.gov The root mean square deviation (RMSD) plot from an MD simulation is a key parameter used to evaluate the stability of the complex throughout the simulation period. nih.gov

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and reactivity of molecules. These calculations provide a deeper understanding of reaction mechanisms and intrinsic molecular properties.

DFT calculations are employed to study the mechanisms of chemical reactions involving thiophene carboxamides. This includes investigating the synthetic pathways for creating the core thiophene ring, such as the Gewald reaction, which is a common method for synthesizing 2-aminothiophenes. researchgate.netscispace.com DFT can model the transition states and intermediates of a reaction, helping to determine the most energetically favorable pathway. researchgate.net For example, studies on electrophilic aromatic substitution reactions of thiophene have used DFT to determine that the α-carbon atom is the preferred site for electrophilic attack, both kinetically and thermodynamically. researchgate.net Such insights are vital for planning the synthesis of specifically substituted derivatives.

DFT is extensively used to analyze the electronic properties of thiophene carboxamide derivatives. nih.govbohrium.comresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A small energy gap suggests high chemical reactivity, as it is easier to excite an electron from the HOMO to the LUMO. mdpi.com Studies have shown that the electronic properties, and thus the reactivity, can be tuned by adding different substituent groups to the thiophene carboxamide scaffold. bohrium.comresearchgate.net

Molecular Electrostatic Potential (MEP) analysis is another DFT-based tool that maps the electrostatic potential onto the electron density surface of a molecule. This map helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for molecular interactions. researchgate.net

Table 2: DFT-Calculated Electronic Properties of Thiophene Derivatives

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Methyl-3-aminothiophene-2-carboxylate | Not Specified | Not Specified | ~4.537 |

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | Not Specified | Not Specified | 5.031 |

| Thiophene-thiadiazole hybrid | Not Specified | Not Specified | 3.83 - 4.18 |

In Silico Screening and Virtual Library Design for Novel Derivatives

Computational approaches play a pivotal role in the early stages of drug discovery by enabling the design and screening of virtual libraries of compounds. Starting with a core scaffold like 2-amino-N-methylthiophene-3-carboxamide, medicinal chemists can design vast libraries of virtual derivatives by adding various functional groups at different positions. researchgate.net

These virtual libraries can then be subjected to in silico screening, where computational tools are used to predict their properties. This process often involves high-throughput molecular docking to evaluate the binding affinity of each virtual compound against a specific biological target. zenodo.org Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted computationally to filter out candidates with poor pharmacokinetic profiles. zenodo.org This multi-parameter optimization allows researchers to prioritize a smaller, more promising set of novel derivatives for chemical synthesis and subsequent experimental testing, significantly saving time and resources in the search for new therapeutic agents. researchgate.netsemanticscholar.org

Predictive Modeling for Structure-Activity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern computational chemistry, enabling the rational design of novel therapeutic agents. For thiophene carboxamide derivatives, these models establish a mathematical correlation between the chemical structures of the compounds and their biological activities. This allows researchers to forecast the potency of new, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the drug discovery process.

Two-dimensional (2D) and three-dimensional (3D) QSAR models are frequently employed. 2D-QSAR studies, for instance, have been used to investigate the anti-tubercular properties of substituted thiophene carboxamides. jetir.org These models correlate biological activity with physicochemical descriptors calculated from the 2D structure, such as topological, electronic, and spatial parameters. jetir.org One such study identified the significance of specific electro-topological state indices (SsNH2E-index, SdOE-index) and atom-pair counts (T_T_N_6, T_C_N_7) in determining the binding affinity of these compounds to anti-TB receptors. jetir.org Such findings provide a roadmap for designing derivatives with enhanced activity. jetir.org

3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed picture by considering the 3D conformation of the molecules. These models have been successfully applied to series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, yielding robust models with high predictive capabilities for their activity as LSD1 inhibitors. nih.govresearchgate.net The graphical output of these analyses, known as contour maps, highlights regions in 3D space where modifications to the molecule are likely to increase or decrease biological activity. For example, these maps can indicate areas where bulky substituents are favored or where hydrogen bond donors or acceptors would be beneficial. nih.gov

Molecular docking simulations complement QSAR models by providing insights into the specific interactions between the thiophene carboxamide ligand and its biological target at an atomic level. nih.govmdpi.com By predicting the binding pose and affinity, docking can explain the observed SAR trends. For example, modeling studies on thiophene-3-carboxamide derivatives as c-Jun N-terminal kinase (JNK) inhibitors revealed that the carboxamide group is crucial for activity, forming key hydrogen bonds with the protein's backbone. nih.gov The models showed that replacing the thiophene ring with a phenyl group or altering the position of the carboxamide group to the 5-position resulted in a significant loss of inhibitory activity. nih.gov Similarly, docking of ortho-amino thiophene carboxamides into the VEGFR-2 binding site helped to explain their observed inhibitory activities. semanticscholar.org

The integration of these computational approaches provides a powerful predictive framework. For instance, in the development of antioxidant and antibacterial thiophene-2-carboxamide derivatives, Density Functional Theory (DFT) calculations were used to determine molecular and electronic properties. nih.gov These calculations revealed that 3-aminothiophene-2-carboxamide (B122380) derivatives possessed a higher HOMO-LUMO energy gap compared to methyl-substituted derivatives, which correlated with their superior antioxidant and antibacterial potency. nih.gov This synergy between computational prediction and experimental validation is crucial for refining the SAR and guiding the design of more effective thiophene carboxamide-based molecules.

Table 1: Key Findings from Predictive Modeling Studies of Thiophene Carboxamide Derivatives

| Study Focus | Computational Method(s) | Key Predictive Findings | Reference(s) |

|---|---|---|---|

| Anti-tubercular Activity | 2D-QSAR | Topological and electronic parameters (SsNH2E-index, SdOE-index) significantly influence activity. | jetir.org |

| LSD1 Inhibition | 3D-QSAR (CoMFA, CoMSIA), Molecular Docking | Generated predictive models (r² up to 0.982) and identified key binding interactions; Asn535 was crucial for stabilizing inhibitors. | nih.govresearchgate.net |

| JNK Inhibition | Molecular Docking | The 3-carboxamide group is essential for hydrogen bonding; replacing the thiophene core or moving the carboxamide group leads to inactivity. | nih.gov |

| Antioxidant/Antibacterial | DFT, Molecular Docking | 3-amino substitution leads to higher potency than hydroxyl or methyl groups, correlating with electronic properties; specific derivatives showed high binding scores with target proteins. | nih.gov |

| VEGFR-2 Inhibition | Molecular Docking | Explained the inhibitory activities of ortho-amino thiophene carboxamide derivatives within the VEGFR-2 binding site. | semanticscholar.org |

Applications in Chemical Biology and Pharmaceutical Science Research

Design and Synthesis of Novel Thiophene-Based Drug Scaffolds

The 2-aminothiophene-3-carboxamide (B79593) framework is a key building block in medicinal chemistry for the design of new therapeutic agents. tubitak.gov.trresearchgate.net The aromaticity and planar nature of the thiophene (B33073) ring facilitate binding to biological receptors, while its structure allows for extensive functionalization to enhance potency and selectivity. mdpi.com Thiophene derivatives are recognized for their wide array of pharmacological properties, making them attractive for drug development. mdpi.comnih.govbohrium.com

The synthesis of these scaffolds often utilizes the Gewald reaction, a well-established method for preparing polysubstituted 2-aminothiophenes. tubitak.gov.trresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like cyanoacetamide) and elemental sulfur in the presence of a base. tubitak.gov.trresearchgate.net Modifications of this method, including the use of microwave irradiation, have been developed to improve yields and shorten reaction times. tubitak.gov.tr The resulting 2-aminothiophene-3-carboxamide structure can then be further modified. The amino and carboxamide groups are reactive sites that allow for the construction of more complex, polyfunctional heterocyclic compounds. tubitak.gov.tr This versatility has led to the creation of large libraries of thiophene-based compounds for screening against various biological targets. nih.gov

Development of Lead Compounds for Enzyme Inhibition

The 2-amino-N-methylthiophene-3-carboxamide scaffold and its derivatives have shown significant promise as lead compounds for the development of potent enzyme inhibitors.

Derivatives of the thiophene carboxamide core are being actively investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. semanticscholar.org Several novel vascular endothelial growth factor receptor-2 (VEGFR-2) kinase inhibitors have been developed based on structures similar to ortho-N-aryl-3-amnio-N′-arylthiophene-2-carboxamide (OSI-930). nih.gov For instance, a series of 2-acylaminothiophene-3-carboxamide derivatives were identified as potential multi-target inhibitors, targeting both wild-type and mutant BCR-ABL kinases, which are implicated in chronic myeloid leukemia. nih.gov Similarly, thiophene-3-carboxamide (B1338676) derivatives have been designed as potential VEGFR-2 inhibitors with anti-angiogenic properties. mdpi.com The design strategy often involves creating molecules that mimic the adenine (B156593) ring of ATP, enabling them to compete for the kinase's ATP-binding site. nih.govsemanticscholar.org

| Derivative Class | Target Kinase | Therapeutic Potential |

| Thiophene-3-carboxamides | VEGFR-2 | Anti-angiogenic agents for cancer therapy mdpi.comnih.gov |

| 2-Acylaminothiophene-3-carboxamides | BCR-ABL Kinase (WT & T315I mutant) | Chronic Myeloid Leukemia (CML) nih.gov |

| Thieno[2,3-d]pyrimidines | Protein Kinases (e.g., FLT3) | Anticancer agents semanticscholar.org |

| Symmetrical trisubstituted thiophene-3-carboxamide selenides | EGFR Kinase | Anticancer agents nih.gov |

Phosphodiesterase 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a key molecule in various signaling pathways, including smooth muscle relaxation. nih.govnih.gov Inhibitors of PDE5, such as sildenafil (B151) and tadalafil, are used to treat conditions like erectile dysfunction and pulmonary arterial hypertension by increasing intracellular cGMP levels. nih.govnih.gov While direct studies on this compound as a PDE5 inhibitor are not prominent, the general class of heterocyclic carboxamides is a common feature in many enzyme inhibitor designs. The structural features of thiophene carboxamides could be adapted to target the active site of PDE5, which is a subject of ongoing research for developing new inhibitors with improved selectivity and pharmacokinetic profiles. nih.gov

Use as Precursors in Organic Synthesis for Diverse Pharmacologically Active Compounds

Substituted 2-aminothiophene-3-carboxamides are highly versatile precursors for synthesizing a wide range of polyfunctional heterocyclic compounds. tubitak.gov.trresearchgate.net The reactivity of the molecule at multiple positions allows for diverse chemical transformations. Nucleophiles can attack the carbonyl carbon, while electrophiles can react with the amino groups. tubitak.gov.tr